molecular formula C30H52O B1220948 (3alpha(H)+3Bbeta(H)),17beta(H),21beta(H)-3-HYDROXYHOPANE CAS No. 28196-47-6

(3alpha(H)+3Bbeta(H)),17beta(H),21beta(H)-3-HYDROXYHOPANE

Cat. No.: B1220948
CAS No.: 28196-47-6
M. Wt: 428.7 g/mol
InChI Key: KIYYUMANFSBVAV-MZIWDXLGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3alpha(H)+3Bbeta(H)),17beta(H),21beta(H)-3-HYDROXYHOPANE is a complex organic molecule characterized by its intricate structure and multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including cyclization, hydrogenation, and functional group modifications. The process often starts with simpler precursors that undergo a series of reactions to form the desired polycyclic structure. Key steps may include:

    Cyclization: Formation of the cyclopenta[a]chrysen backbone through intramolecular cyclization reactions.

    Hydrogenation: Saturation of double bonds to achieve the hexadecahydro configuration.

    Functional Group Modifications: Introduction of the propan-2-yl and hydroxyl groups through selective reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Precise control of reaction conditions to favor the desired product.

    Purification Techniques: Advanced purification methods such as chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, amines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: Used as a model compound for studying polycyclic hydrocarbon reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A structurally similar polycyclic compound with significant biological roles.

    Steroids: Compounds with similar polycyclic structures and diverse biological activities.

    Terpenoids: A class of compounds with similar structural motifs and varied applications.

Uniqueness

This compound is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its multiple chiral centers and complex structure make it a valuable subject for stereochemical studies and applications in asymmetric synthesis.

Properties

CAS No.

28196-47-6

Molecular Formula

C30H52O

Molecular Weight

428.7 g/mol

IUPAC Name

(3R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol

InChI

InChI=1S/C30H52O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h19-25,31H,9-18H2,1-8H3/t20-,21+,22+,23-,24-,25+,27+,28+,29-,30-/m1/s1

InChI Key

KIYYUMANFSBVAV-MZIWDXLGSA-N

SMILES

CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C

Isomeric SMILES

CC(C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C

Canonical SMILES

CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C

Synonyms

hopanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3alpha(H)+3Bbeta(H)),17beta(H),21beta(H)-3-HYDROXYHOPANE
Reactant of Route 2
(3alpha(H)+3Bbeta(H)),17beta(H),21beta(H)-3-HYDROXYHOPANE
Reactant of Route 3
(3alpha(H)+3Bbeta(H)),17beta(H),21beta(H)-3-HYDROXYHOPANE
Reactant of Route 4
(3alpha(H)+3Bbeta(H)),17beta(H),21beta(H)-3-HYDROXYHOPANE
Reactant of Route 5
(3alpha(H)+3Bbeta(H)),17beta(H),21beta(H)-3-HYDROXYHOPANE
Reactant of Route 6
(3alpha(H)+3Bbeta(H)),17beta(H),21beta(H)-3-HYDROXYHOPANE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.